molecular formula C24H21NO B15007604 2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol

2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol

Cat. No.: B15007604
M. Wt: 339.4 g/mol
InChI Key: PXLZSAKAQJPNNB-UHFFFAOYSA-N
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Description

2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by its unique structure, which includes a phenol group attached to a tetrahydrobenzo[a]acridine framework. The presence of multiple reactive sites in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol typically involves multi-component condensation reactions. One common method involves the condensation of 2-naphthol, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds. This reaction is often catalyzed by ionic liquids such as [NSPTEA][HSO4] under solvent-free conditions . The reaction conditions are optimized to achieve high yields, short reaction times, and ease of recovery of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of catalysts and reaction conditions is crucial to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The acridine ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced acridine derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the acridine ring can intercalate with DNA, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol
  • 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones

Uniqueness

2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol is unique due to its specific structural features, including the position of the methyl group and the phenol moiety.

Properties

Molecular Formula

C24H21NO

Molecular Weight

339.4 g/mol

IUPAC Name

2-(9-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol

InChI

InChI=1S/C24H21NO/c1-15-10-12-18-21(14-15)25-20-13-11-16-6-2-3-7-17(16)24(20)23(18)19-8-4-5-9-22(19)26/h2-9,11,13,15,26H,10,12,14H2,1H3

InChI Key

PXLZSAKAQJPNNB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C1)C5=CC=CC=C5O

Origin of Product

United States

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